2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

medicinal chemistry COX-2 inhibition structure-activity relationship

2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (CAS 1708179-02-5) is a synthetic, small-molecule pyridazinone derivative (C14H14N2O5S, MW 322.34) featuring a 4-ethylsulfonyl substituent and an N-acetic acid moiety on the 6-oxo-3-phenylpyridazin-1(6H)-one core. This core scaffold is associated with diverse pharmacological activities, including COX-2 inhibition, aldose reductase inhibition, and anti-inflammatory effects.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34 g/mol
Cat. No. B11788503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid
Molecular FormulaC14H14N2O5S
Molecular Weight322.34 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C14H14N2O5S/c1-2-22(20,21)11-8-12(17)16(9-13(18)19)15-14(11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,18,19)
InChIKeyVJMYEXXVBKULBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (CAS 1708179-02-5) for Pyridazinone-Based Inhibitor Research


2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (CAS 1708179-02-5) is a synthetic, small-molecule pyridazinone derivative (C14H14N2O5S, MW 322.34) featuring a 4-ethylsulfonyl substituent and an N-acetic acid moiety on the 6-oxo-3-phenylpyridazin-1(6H)-one core . This core scaffold is associated with diverse pharmacological activities, including COX-2 inhibition, aldose reductase inhibition, and anti-inflammatory effects [1]. The compound is supplied at 95% purity for research and development use .

Why 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid Cannot Be Directly Replaced by Other Pyridazinone Acetic Acids


In the pyridazinone acetic acid class, small structural variations at the 4-position—such as replacing the ethylsulfonyl group with a methoxy substituent or hydrogen—can profoundly alter electronic properties, hydrogen-bonding capacity, and target engagement [1]. Published SAR data on closely related 6-oxo-3-phenylpyridazine COX-2 inhibitors show that substituent identity changes IC50 values against COX-2 by orders of magnitude, and even minor modifications can shift gastric safety profiles from non-ulcerogenic to ulcerogenic [1]. Therefore, generic interchange without confirming substituent-specific activity introduces substantial risk of selecting a compound with divergent potency, selectivity, or toxicity.

Quantitative Differentiation Evidence for 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid vs. In-Class Analogs


4-Ethylsulfonyl Substitution Enables Unique Hydrogen-Bond vs. 4-Methoxy and 4-Unsubstituted Analogs

The 4-ethylsulfonyl group in 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid provides a strong hydrogen-bond acceptor (S=O) with distinct geometry compared to the 4-methoxy analog 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid (ether oxygen) or the 4-unsubstituted analog (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid [1]. In the pyridazinone COX-2 inhibitor series, substituent-dependent hydrogen-bonding with Arg120 and Tyr355 in the COX-2 active site is a critical determinant of inhibitory potency and selectivity [1]. The sulfonyl group can also adopt an alternative active-site anchoring mode as observed in crystallographic studies of sulfonyl-pyridazinone aldose reductase inhibitors [2].

medicinal chemistry COX-2 inhibition structure-activity relationship

N-Acetic Acid Moiety Confers Ionizable Carboxylate vs. Ester Prodrugs

The target compound contains a free carboxylic acid on the N-acetic acid side chain, whereas close analogs such as ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (GP2) bear an ethyl ester at this position [1]. In aqueous solution at physiological pH, the carboxylate form enhances water solubility and enables direct ionic interactions with positively charged residues in enzyme active sites, while the ester is a neutral prodrug form requiring hydrolytic activation. Published data on related pyridazine acetic acid aldose reductase inhibitors demonstrate that the free acid is the pharmacologically active species [2].

drug design pharmacokinetics solubility

Sulfonyl-Pyridazinone Structural Motif Validated by Aldose Reductase Co-Crystal Structures

A sulfonyl-pyridazinone inhibitor has been co-crystallized with human aldose reductase at 1.43 Å resolution (PDB 1Z89), revealing that the sulfonyl group anchors the inhibitor in the active site via an alternative binding mode distinct from classical carboxylate-anchored inhibitors [1]. The target compound's 4-ethylsulfonyl-pyridazinone-acetic acid architecture combines both the sulfonyl anchoring motif and a carboxylate group, potentially enabling dual-site interactions not available to inhibitors possessing only one of these pharmacophores. This structural precedent supports the rationale for selecting this compound for aldose reductase inhibitor development [1].

aldose reductase X-ray crystallography structure-based drug design

Ethylsulfonyl Lipophilicity Differential vs. Methylsulfonyl in Pyridazinone COX-2 Inhibitors

Within the pyridazinone COX-2 inhibitor class, the alkylsulfonyl substituent size modulates both potency and selectivity. The highly optimized COX-2 inhibitor ABT-963 employs a 4-methanesulfonyl-phenyl group and achieves a COX-2/COX-1 selectivity ratio of 276 in human whole blood, with a COX-2 IC50 in the low nanomolar range [1]. Replacing methylsulfonyl with ethylsulfonyl increases the Hansch π hydrophobic constant by approximately +0.5 log units (πCH3 = 0.50; πC2H5 = 1.00; Δπ = 0.50), which can enhance membrane permeability but may also alter COX-2 vs. COX-1 selectivity [2]. The compound 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid provides the ethylsulfonyl substitution placed directly on the pyridazinone core rather than on a pendant phenyl ring, representing a structurally distinct topology for SAR exploration.

COX-2 selectivity lipophilicity drug design

Pyridazinone Acetic Acid Class Shows Nanomolar COX-2 Inhibition in Published Analog Series

Published data on N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives demonstrate that compounds within this scaffold family achieve COX-2 IC50 values in the 16–18 nM range, comparable to or exceeding celecoxib (IC50 = 17.79 nM) [1]. The most potent analogs in this series (4a, 4b, 5a, 10) showed superior in vivo anti-inflammatory profiles and non-ulcerogenic gastric safety relative to celecoxib and indomethacin [1]. The target compound differs from these published analogs by bearing a 4-ethylsulfonyl group on the pyridazinone ring rather than N-substituted phenyl modifications, offering a distinct vector for SAR exploration. A separate pyridazine-based COX-2 inhibitor series reported compounds 9a (IC50 = 15.50 nM) and 16b (IC50 = 16.90 nM) with selectivity indices (SI = 21.29 and 18.63, respectively) superior to celecoxib (SI = 17.98) [2].

COX-2 inhibitor anti-inflammatory IC50 comparison

Recommended Research Applications for 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid


COX-2 Inhibitor Lead Optimization with 4-Position SAR Exploration

This compound can serve as a 4-ethylsulfonyl-substituted lead for COX-2 inhibitor SAR studies. Published N-substitutedphenyl-6-oxo-3-phenylpyridazine COX-2 inhibitors achieve IC50 values of 15.50–17.70 nM with selectivity indices up to 21.29 vs. celecoxib (SI = 17.98) [1]. The 4-ethylsulfonyl variant offers an underexplored substitution position that may yield differentiated COX-2/COX-1 selectivity and gastric safety profiles, as demonstrated with structurally related non-ulcerogenic analogs [1].

Dual-Pharmacophore Aldose Reductase Inhibitor Development

The compound combines a sulfonyl group (validated by 1.43 Å co-crystal structure with human aldose reductase, PDB 1Z89 [2]) and an acetic acid carboxylate, providing dual potential anchoring points in the aldose reductase active site. Pyridazine acetic acid derivatives have established aldose reductase inhibitory activity with IC50 values in the micromolar range [3]. The dual-pharmacophore architecture may enable enhanced binding affinity relative to inhibitors possessing only one anchoring group.

Physicochemical Comparator for Pyridazinone Library Design

With its 4-ethylsulfonyl group (calculated logP contribution +1.00 for ethyl vs. +0.50 for methyl) [4], this compound serves as a lipophilicity reference point for pyridazinone library enumeration. It enables systematic evaluation of how sulfonyl alkyl chain length affects membrane permeability, metabolic stability, and off-target binding relative to methylsulfonyl and unsubstituted analogs.

Carboxylic Acid Bioisostere Evaluation in Enzyme Inhibition Assays

The free N-acetic acid moiety enables direct comparison with ester prodrugs such as ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (GP2) [5] in biochemical vs. cell-based assays. This comparison can quantify the impact of esterase-dependent activation on apparent potency, guiding the selection of acid vs. ester forms for specific assay formats.

Quote Request

Request a Quote for 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.